(2R)-4-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid
Description
This chiral compound features a pentanoic acid backbone substituted at the 2-position with a 1-oxo-2,3-dihydro-1H-isoindole moiety and a 4-methyl group.
Properties
IUPAC Name |
(2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)7-12(14(17)18)15-8-10-5-3-4-6-11(10)13(15)16/h3-6,9,12H,7-8H2,1-2H3,(H,17,18)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKXGYIYIKDCSB-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N1CC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpentanoic acid and phthalic anhydride.
Formation of Phthalimide Intermediate: The reaction between phthalic anhydride and an amine, such as ammonia or a primary amine, forms the phthalimide intermediate.
Coupling Reaction: The phthalimide intermediate is then coupled with 4-methylpentanoic acid under specific reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (2R)-4-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2R)-4-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-4-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
(a) Substituents on the Isoindole Ring
- Target Compound : Contains a single 1-oxo group on the isoindole ring.
- (2R)-2-[(1,3-Dioxoisoindolin-2-yl)oxy]-4-methylpentanoic Acid (): Features a 1,3-dioxo isoindole linked via an oxygen atom. This increases molecular weight (277.276 vs.
- (3R)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoic Acid (): Substituted at the 3-position of the pentanoic acid with a 1,3-dioxo isoindole. The additional ketone group enhances electron-withdrawing effects, which may impact reactivity .
(b) Stereochemistry
- (2S)-4-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic Acid (): A stereoisomer with 2S configuration. Differences in chiral centers can lead to divergent interactions with biological targets, such as enzymes or receptors .
- (2S,3R)-3-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic Acid (): Contains an additional methyl group at the 3-position (3R), increasing steric bulk and possibly reducing binding affinity in sterically sensitive environments .
Physicochemical Properties
*Note: Molecular formula inferred from structural analogs due to conflicting data in .
Key Research Findings and Limitations
Biological Activity
(2R)-4-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid, with the CAS number 2248199-51-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (2R)-4-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid is C22H20N2O5, with a molecular weight of 392.4 g/mol. The compound features an isoindole moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O5 |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 2248199-51-9 |
Mechanisms of Biological Activity
Research indicates that compounds containing isoindole structures exhibit a range of biological activities, including:
1. Antiviral Activity:
Isoindole derivatives have been shown to possess antiviral properties. A study highlighted that certain isoindolone derivatives demonstrated significant antiviral effects against various viruses, suggesting that (2R)-4-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid may exhibit similar properties through inhibition of viral replication pathways .
2. Antioxidant Properties:
Compounds with isoindole structures often exhibit antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
3. Neuroprotective Effects:
Research has suggested that isoindole derivatives may have neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This activity could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar isoindole compounds, providing insights into the potential effects of (2R)-4-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid:
Study 1: Antiviral Activity
A study on isoindolone derivatives isolated from an endophytic fungus demonstrated significant antiviral activity against specific viral strains. The mechanism involved interference with viral entry and replication processes .
Study 2: Antioxidant Activity
Another study evaluated the antioxidant capacity of various isoindole compounds using DPPH radical scavenging assays. Results indicated that these compounds effectively reduced oxidative stress markers in vitro .
Study 3: Neuroprotection
Research focusing on neuroprotective effects showed that certain isoindole derivatives could inhibit neuroinflammation and promote neuronal survival in models of oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
